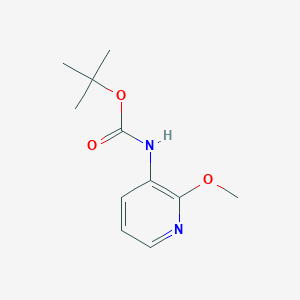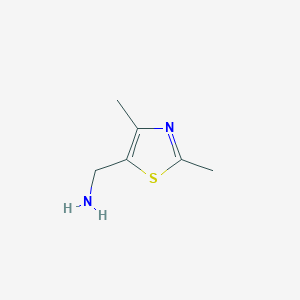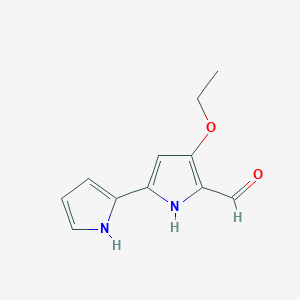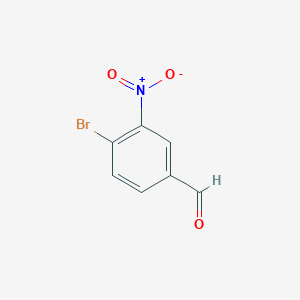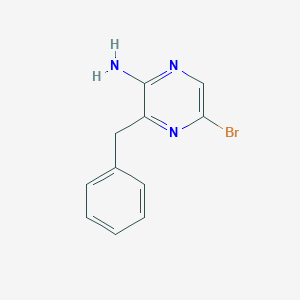
3-Benzyl-5-bromopyrazin-2-amine
Übersicht
Beschreibung
3-Benzyl-5-bromopyrazin-2-amine is a compound that belongs to the class of organic chemicals known as pyrazines, which are characterized by a six-membered aromatic ring with two nitrogen atoms at opposite positions. Its structure suggests potential applications in medicinal chemistry and drug discovery due to the presence of functional groups amenable to further chemical modifications.
Synthesis Analysis
The synthesis of related pyrazin-2-amine derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, the preparation of amino-substituted arylpyridines and pyrazinopyridines can be achieved through Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids, which do not require protection/deprotection steps, indicating a potential pathway for synthesizing 3-Benzyl-5-bromopyrazin-2-amine (Thompson et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography and NMR spectroscopy are common techniques used for structural analysis. For instance, the crystal structure of similar compounds can reveal the arrangement of molecules and the presence of specific interactions, such as hydrogen bonds, which can influence the compound's reactivity and properties (Li et al., 2012).
Wissenschaftliche Forschungsanwendungen
Suzuki Coupling Approach to Pyrazines Related to Coelenterazine : This paper discusses the preparation of 2-Amino-3-benzoyl-5-bromopyrazine and its utilization in Suzuki coupling reactions. This method is explored as a route to synthesize the pyrazine ring system found in the luminescent chromophore coelenterazine (Jones, Keenan, & Hibbert, 1996).
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides : This study shows that halogenated aromatics and heteroaromatics bearing a primary amine group are suitable substrates for Suzuki cross-coupling reactions. It includes the synthesis of new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines (Thompson et al., 2005).
Alpha-Pyridylation of Chiral Amines via Urea Coupling, Lithiation, and Rearrangement : This paper discusses the reaction of brominated electron-deficient arenes, including 3-Benzyl-5-bromopyrazin-2-amine, with ureas. It emphasizes stereospecific and regiospecific transfer of the pyridyl group, generating a quaternary stereogenic center with high enantioselectivity (Clayden & Hennecke, 2008).
Synthesis and Absorption Properties of Disperse Benzothiazol-Derivative Mono-Azo Dyes : This research involves reacting a series of carbocyclic amines with 3-aminocrotonitrile to produce various derivatives, including those related to 3-Benzyl-5-bromopyrazin-2-amine. It focuses on synthesizing and analyzing the structures and absorption profiles of the resulting compounds (Şener, Şener, & Gür, 2018).
Selective Amination of Polyhalopyridines Catalyzed by a Palladium-Xantphos Complex : This study explores the amination of bromo-chloropyridine, leading to products including derivatives of 3-Benzyl-5-bromopyrazin-2-amine. It demonstrates the efficiency and selectivity of this amination process (Ji, Li, & Bunnelle, 2003).
Safety And Hazards
The compound is classified as harmful, with hazard statements H302, H315, H319, H33512. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed, on skin, or in eyes12.
Zukünftige Richtungen
While specific future directions for 3-Benzyl-5-bromopyrazin-2-amine are not mentioned in the search results, brominated aromatic amine reagents like 2-Amino-5-bromopyridine have been used for labeling of model reducing-end oligosaccharides via reductive amination5. This suggests potential applications in biochemical research and development.
Relevant Papers
The search results did not provide specific peer-reviewed papers related to 3-Benzyl-5-bromopyrazin-2-amine. However, the MSDS and other technical documents related to this compound can be found at Sigma-Aldrich1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
3-benzyl-5-bromopyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWYHVYXEQYEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376299 | |
| Record name | 3-benzyl-5-bromopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-bromopyrazin-2-amine | |
CAS RN |
174680-55-8 | |
| Record name | 3-benzyl-5-bromopyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

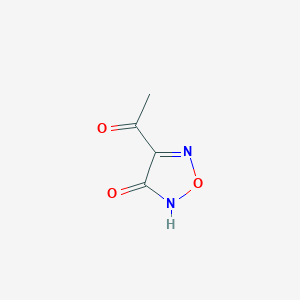
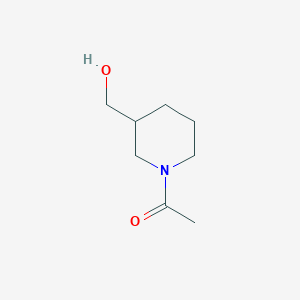
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
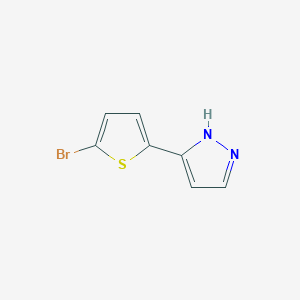

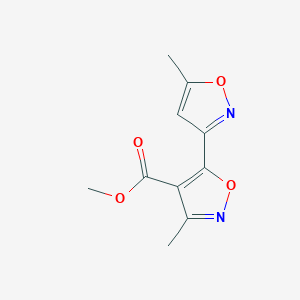
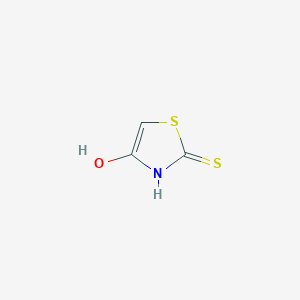
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
